2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide
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Overview
Description
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide is a complex organic compound with a unique structure that combines a purine derivative with a benzamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different biological activities.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including altered cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-isopropylphenyl)acetamide
- **2-{[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]amino}-N-(4-hydroxy-3,5-dimethoxyphenyl)methylideneacetohydrazide
Uniqueness
Its combination of a purine derivative with a benzamide moiety sets it apart from other similar compounds, providing unique opportunities for research and development .
Properties
Molecular Formula |
C19H22N6O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[[2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetyl]amino]-N-propylbenzamide |
InChI |
InChI=1S/C19H22N6O4/c1-4-9-20-17(27)12-7-5-6-8-13(12)22-14(26)10-25-11-21-16-15(25)18(28)24(3)19(29)23(16)2/h5-8,11H,4,9-10H2,1-3H3,(H,20,27)(H,22,26) |
InChI Key |
QKJYHHCYRPUHDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C2C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
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